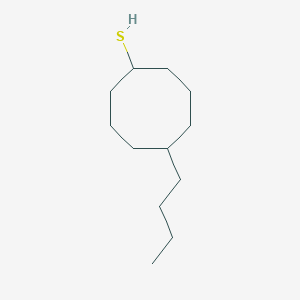
5-Butylcyclooctane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butylcyclooctane-1-thiol: is an organic compound characterized by a cyclooctane ring with a butyl group and a thiol group attached to it. The presence of the thiol group (–SH) imparts unique chemical properties to the compound, making it a subject of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butylcyclooctane-1-thiol typically involves the introduction of a thiol group to a cyclooctane derivative. One common method is the reaction of 5-butylcyclooctanone with hydrogen sulfide (H₂S) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation of 5-butylcyclooctanone in the presence of a thiol source. This method ensures higher yields and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Butylcyclooctane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).
Reduction: Corresponding alkanes.
Substitution: Various substituted thiol derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Butylcyclooctane-1-thiol is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Biology: In biological research, thiol-containing compounds like this compound are studied for their role in redox biology and as potential inhibitors of enzymes that interact with thiol groups.
Medicine: The compound’s potential as a therapeutic agent is explored due to its ability to interact with biological thiols and modulate redox states in cells. It may have applications in the development of drugs targeting oxidative stress-related diseases.
Industry: In the industrial sector, this compound is used as a precursor in the production of specialty chemicals and materials. Its reactivity with metals makes it useful in the formulation of metal-binding agents and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 5-Butylcyclooctane-1-thiol involves its interaction with thiol groups in proteins and enzymes. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity, protein folding, and redox signaling pathways.
Comparaison Avec Des Composés Similaires
Cyclooctane-1-thiol: Lacks the butyl group, resulting in different chemical properties and reactivity.
5-Butylcyclooctane: Lacks the thiol group, making it less reactive in thiol-specific reactions.
Cyclooctane-1-ol: Contains a hydroxyl group instead of a thiol group, leading to different chemical behavior.
Uniqueness: 5-Butylcyclooctane-1-thiol is unique due to the presence of both a butyl group and a thiol group on the cyclooctane ring. This combination imparts distinct chemical properties, making it versatile in various chemical reactions and applications.
Propriétés
Numéro CAS |
827024-48-6 |
|---|---|
Formule moléculaire |
C12H24S |
Poids moléculaire |
200.39 g/mol |
Nom IUPAC |
5-butylcyclooctane-1-thiol |
InChI |
InChI=1S/C12H24S/c1-2-3-6-11-7-4-9-12(13)10-5-8-11/h11-13H,2-10H2,1H3 |
Clé InChI |
NMYVAAGYVVILKI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCCC(CCC1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one](/img/structure/B14202756.png)
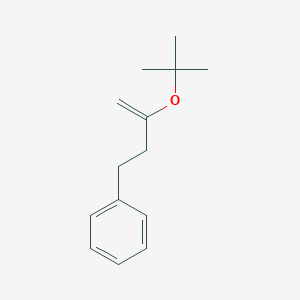
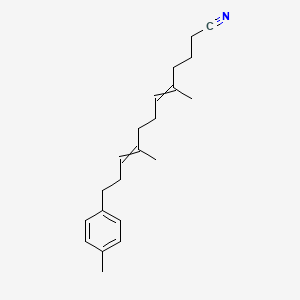
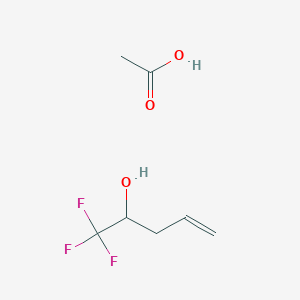
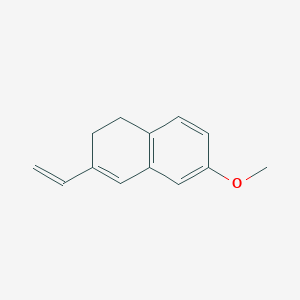
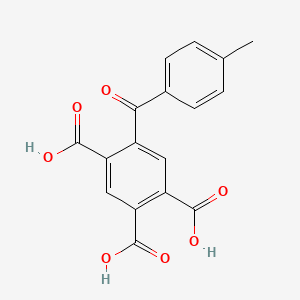
![{[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid](/img/structure/B14202804.png)
![2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate](/img/structure/B14202825.png)
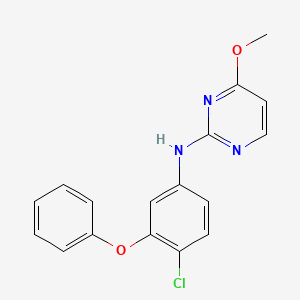
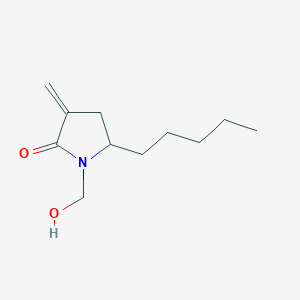
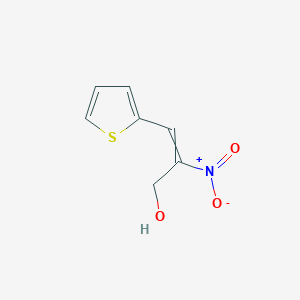
![2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide](/img/structure/B14202844.png)
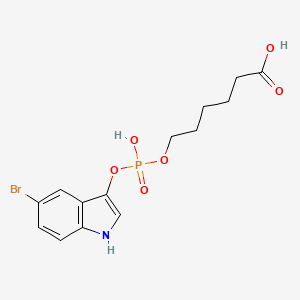
![5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14202851.png)
